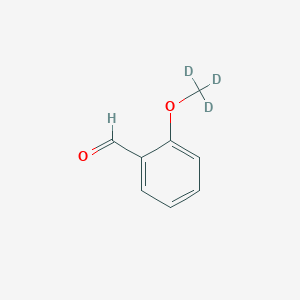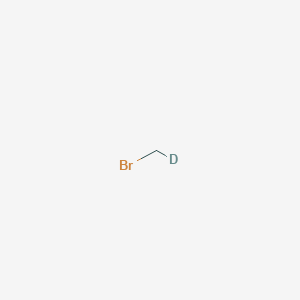
LEAD METAVANADATE
Overview
Description
It is a yellow powder that is insoluble in water
Mechanism of Action
Target of Action
Lead vanadate, also known as Lead divanadium hexaoxide or LEAD METAVANADATE, primarily targets protein tyrosine phosphatases (PTPase) . PTPase plays a crucial role in cell signaling, and its inhibition can lead to various biological effects.
Mode of Action
Lead vanadate acts as an inhibitor of PTPase . It interacts with these enzymes, preventing them from performing their usual function of dephosphorylating phosphotyrosyl proteins. This inhibition can lead to changes in cell signaling pathways, potentially resulting in antidiabetic and anticancer effects .
Biochemical Pathways
Lead vanadate affects the phosphoinositide3-kinase (PI3-K)/Akt pathway , which is known to increase endothelial NOS (eNOS) activity by direct phosphorylation of Ser-1179 . Treatment with vanadate results in phosphorylation of both Akt and endothelial NOS . This modulation of the PI3-K/Akt pathway can have downstream effects on cell growth, survival, and metabolism.
Pharmacokinetics
It’s known that vanadate is more easily resorbed than the soluble vanadyl species . This could potentially cause health problems, especially in households with lead water pipe systems, where drinking water enriched with phosphate can contain appreciable amounts of vanadate .
Result of Action
The molecular and cellular effects of lead vanadate’s action are diverse. Its inhibition of PTPase can lead to changes in cell signaling, potentially resulting in antidiabetic and anticancer effects . Additionally, the modulation of the PI3-K/Akt pathway can have effects on cell growth, survival, and metabolism .
Action Environment
The action of lead vanadate can be influenced by various environmental factors. For instance, the pH and concentration of vanadate can affect its reactions in aqueous chemistry . Additionally, the presence of other ions in the environment, such as phosphate ions, can influence the formation and solubility of lead vanadate .
Biochemical Analysis
Biochemical Properties
Lead Vanadate is known to interact with various physiological substrates that are otherwise functionalized by phosphate . It has been widely used as an inhibitor of protein tyrosine phosphatases (PTPase) and is routinely applied in cell lysis buffers or immunoprecipitations of phosphotyrosyl proteins .
Cellular Effects
Lead Vanadate has been extensively studied for its antidiabetic and anticancer effects . It influences cell function by interacting with various cell signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
The mechanism of action of Lead Vanadate is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Lead Vanadate can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of Lead Vanadate vary with different dosages in animal models. High doses can potentially lead to toxic or adverse effects
Metabolic Pathways
Lead Vanadate is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Lead Vanadate within cells and tissues are complex processes that involve various transporters or binding proteins . It can also affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
LEAD METAVANADATE can be synthesized using various methods, including:
Chemical Synthesis: This involves the reaction of lead salts with vanadium oxides under controlled conditions.
Calcination: This method involves heating the precursor materials at high temperatures to induce the formation of lead divanadium hexaoxide.
Sol-Gel Pyrolysis: This technique involves the formation of a gel from a solution, followed by pyrolysis to obtain the desired compound.
Anodic Oxidation: This electrochemical method involves the oxidation of lead and vanadium-containing electrodes.
Solvothermal Method: This involves the reaction of precursor materials in a solvent at high temperatures and pressures.
Thermal Decomposition: This method involves the decomposition of precursor materials at high temperatures to form lead divanadium hexaoxide.
Chemical Deposition: This involves the deposition of lead and vanadium compounds onto a substrate, followed by thermal treatment.
Laser Ablation: This technique involves the use of laser energy to ablate precursor materials and form the desired compound.
Chemical Reactions Analysis
LEAD METAVANADATE undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, facilitating the oxidation of other compounds.
Reduction: It can be reduced to lower oxidation states of vanadium and lead.
Substitution: It can undergo substitution reactions with other metal ions.
Common Reagents and Conditions: Common reagents include reducing agents like oxalic acid, carbon monoxide, and sulfur dioxide. The reactions typically occur under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions include lower oxidation state vanadium oxides and lead compounds
Scientific Research Applications
Chemistry: It is used as a catalyst in various chemical reactions due to its oxidizing properties.
Biology: It exhibits potent antioxidant and anti-inflammatory activities, making it a candidate for drug development.
Medicine: Its unique properties are being explored for potential therapeutic applications.
Industry: It is used in the production of pigments, ceramics, and other industrial materials
Comparison with Similar Compounds
LEAD METAVANADATE can be compared with other vanadium oxides, such as:
Vanadium Pentoxide (V2O5): Known for its use as an industrial catalyst and its amphoteric properties.
Vanadium Dioxide (VO2): Exhibits insulator-to-metal phase transition, making it useful in electronic applications.
Vanadium Sesquioxide (V2O3): Known for its unique electronic properties and phase transitions.
This compound is unique due to its combination of lead and vanadium, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Properties
IUPAC Name |
lead(2+);oxido(dioxo)vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6O.Pb.2V/q;;;;2*-1;+2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRLITDAVSILTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][V](=O)=O.[O-][V](=O)=O.[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O6PbV2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid, insoluble in water; [Merck Index] | |
| Record name | Lead vanadate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2547 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10099-79-3 | |
| Record name | Lead vanadate(V) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead vanadium oxide (PbV2O6) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lead divanadium hexaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.212 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEAD METAVANADATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99565YWK3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of lead vanadate?
A1: Lead vanadate, specifically lead metavanadate, has the molecular formula PbV2O6. Its molecular weight is 405.10 g/mol.
Q2: What spectroscopic techniques have been used to study lead vanadate glass structure?
A2: Researchers have employed various spectroscopic techniques to investigate the structure of lead vanadate glasses, including:
- Raman Spectroscopy: This technique has been used to study the influence of lead oxide on the structure of xV2O5·(1-x)PbO glasses. Raman bands provide insights into V-O bond stretching frequencies, revealing the presence of VO4 tetrahedra and VO5 species. []
- Infrared (IR) Spectroscopy: IR spectroscopy has been valuable in understanding the structural changes induced by the addition of modifiers like MoO3 to lead vanadate glasses. The technique reveals shifts in vibrational frequencies of vanadate structural units, indicating the formation of bridging oxygens. []
- Laser Ionization Time of Flight Mass Spectrometry: This technique is particularly useful for probing intermediate-range order in glasses, providing information about the presence and abundance of larger structural units (mesounits) comprising 7-20 or more atoms. [, ]
Q3: What are the typical structural units found in lead vanadate glasses?
A3: Lead vanadate glasses primarily consist of VO5 and VO4 structural units. The ratio of these units is influenced by the PbO content. At lower PbO concentrations, vanadium ions tend to be fivefold coordinated (VO5). As the PbO content increases, there is a shift toward fourfold coordination, leading to a higher proportion of VO4 units. [, ]
Q4: How does the addition of modifiers like MoO3 or SnO2 affect the structure and properties of lead vanadate glasses?
A4: Adding modifiers like MoO3 or SnO2 to lead vanadate glasses can significantly impact their structure and properties:
- MoO3 Addition: MoO3 acts as a glass former, increasing the connectivity of the glass network. This leads to an increase in the glass transition temperature (Tg), enhancing thermal stability and expanding the glass formation range. []
Q5: What is the significance of the Hruby parameter in understanding the properties of lead vanadate glasses?
A5: The Hruby parameter (Kg) is a measure of glass-forming ability. A higher Kg value indicates a greater tendency for glass formation. In the case of GeO2-doped lead vanadate glasses, the Kg parameter revealed that the glass system with 15 mol% GeO2 exhibited the highest glass-forming ability. []
Q6: How does the electrical conductivity of lead vanadate glasses change with temperature?
A6: Lead vanadate glasses exhibit semiconducting behavior. Their DC electrical conductivity generally increases with increasing temperature. This behavior is attributed to the hopping of charge carriers, likely small polarons, between vanadium ions in different oxidation states (V4+ and V5+). [, ]
Q7: What theoretical models have been used to explain the electrical conduction mechanism in lead vanadate glasses?
A7: Several models have been proposed to explain the conduction mechanisms in lead vanadate glasses:
- Mott's Model of Phonon-Assisted Hopping: This model suggests that at higher temperatures, electrical conduction occurs through the hopping of small polarons between localized states, assisted by lattice vibrations (phonons). [, ]
- Variable-Range Hopping Model: At lower temperatures, charge carriers might hop over variable distances to sites with energies closer to their own. []
- Schnakenberg's Model: This model considers both phonon-assisted hopping and the contribution of the hopping carrier to the activation energy, providing a comprehensive description of conductivity over a wider temperature range. []
Q8: Does the addition of transition metal oxides like CoO affect the electrical conductivity of lead vanadate glasses?
A8: Yes, the incorporation of transition metal oxides like CoO can significantly alter the electrical conductivity of lead vanadate glasses. Studies on xCoO-(50-x)PbO-50V2O5 glasses showed that increasing the CoO content resulted in an increase in DC electrical conductivity. []
Q9: What are the optical properties of lead vanadate, and what are their potential applications?
A9: Lead vanadate, particularly PbVO3, exhibits interesting linear and nonlinear optical properties:
- Second Harmonic Generation (SHG): PbVO3 displays a significant second-harmonic generation response, indicating its potential for nonlinear optical applications. []
- Birefringence: The material exhibits a large birefringence, a property valuable for optical devices that manipulate polarized light. []
- Transparency Window: PbVO3 possesses a wide transparent region, including the infrared (IR) spectrum, making it suitable for IR optical components. []
Q10: What are the potential applications of lead vanadate materials?
A10: Lead vanadate materials hold promise for various applications, including:
- Nuclear Waste Forms: Lead vanadate iodoapatite (Pb9.85(VO4)6I1.7) is being investigated as a potential waste form for immobilizing radioactive iodine-129. Its apatite structure provides structural flexibility for incorporating radioactive elements, and its high chemical durability ensures long-term stability. [, ]
- Photoelectrochemical Water Splitting: Lead vanadates like Pb3[VO4]2 and PbV2O6 have shown potential as photocatalysts for water splitting, a process crucial for generating hydrogen fuel from renewable resources. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


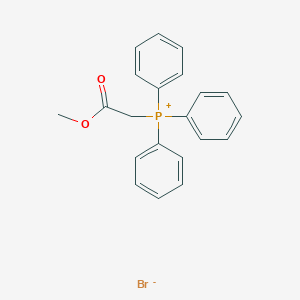
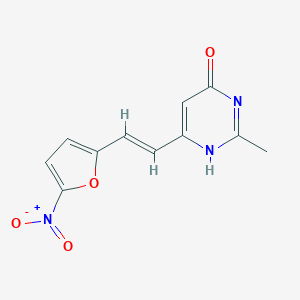
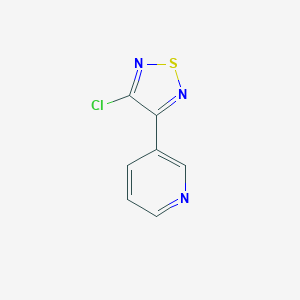
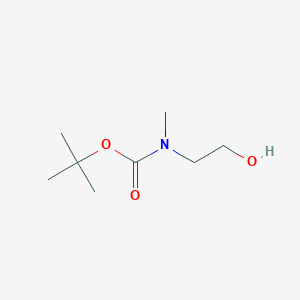
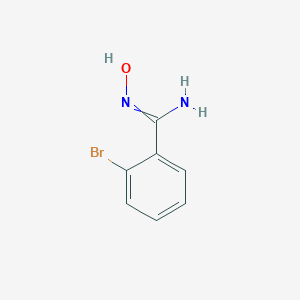
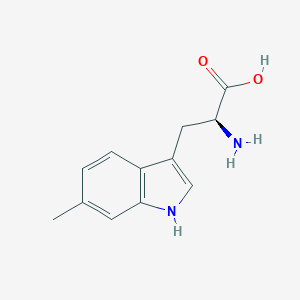
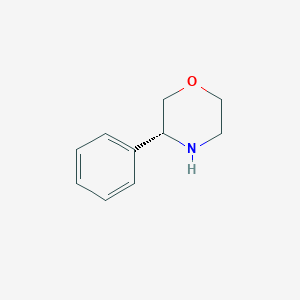
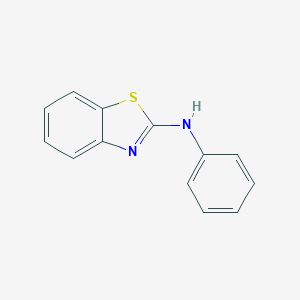

![Phenol, 4-[(phenylimino)methyl]-](/img/structure/B154604.png)
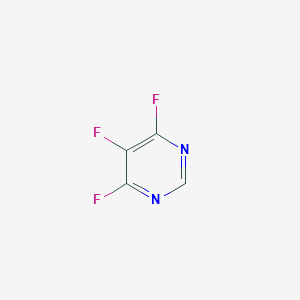
![(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B154607.png)
